1-Isopropoxy-2-methylbenzene
Overview
Description
1-Isopropoxy-2-methylbenzene, also known as 2-Isopropoxytoluene, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Isopropoxy-2-methylbenzene contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
1-Isopropoxy-2-methylbenzene has several computed properties. It has a molecular weight of 150.22 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 9.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 150.104465066 g/mol . It has a heavy atom count of 11 and a complexity of 109 .Scientific Research Applications
Molecular Modeling in Anti-Viral Research
1-Isopropoxy-2-methylbenzene and its isomers have been studied for their potential anti-viral activity against SARS-CoV-2 through molecular modeling. Research indicates that these compounds, including 5-isopropyl-2-methylbenzene-1,3-diol, show promising interactions with SARS-CoV-2 proteases, suggesting their potential as COVID-19 inhibitors. The study emphasizes the impact of positional isomerism on the anti-viral activity of these compounds (Palsaniya et al., 2021).
Application in Polymerization Processes
In the context of polymer science, alkoxybenzenes, including isopropoxybenzene, have been used as effective quenchers in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This process is crucial for direct chain-end functionalization in polymer synthesis, demonstrating the utility of 1-Isopropoxy-2-methylbenzene in advanced material manufacturing (Morgan, Martínez-Castro, Storey, 2010).
Energy Applications in Li-ion Batteries
In the field of energy storage, analogues of 1,2,4,5-tetramethoxybenzene, a compound structurally related to 1-Isopropoxy-2-methylbenzene, have been characterized for potential use in Li-ion batteries. These studies contribute to understanding the role of such compounds in enhancing the performance of batteries, particularly in terms of stability and capacity (Pirnat, Gaberšček, Dominko, 2013).
Role in Combustion and Fuel Chemistry
Research into the reactivity of methylbenzenes, which include 1-Isopropoxy-2-methylbenzene, highlights their significance in combustion systems. These studies provide insights into the octane ratings, ignition delays, and flame speeds of these compounds, which are crucial for optimizing the performance of transportation fuels (Silva, Bozzelli, 2010).
Chemical Thermodynamics and Isomerization
The study of isomerization equilibria involving isopropylchlorobenzenes, closely related to 1-Isopropoxy-2-methylbenzene, provides valuable information on the thermodynamic properties of these compounds. Such research is essential for understanding the behavior of these compounds under different temperature conditions and their implications in various chemical processes (Nesterova, Rozhnov, Malova, Kovzel, 1985).
properties
IUPAC Name |
1-methyl-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187070 | |
Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxy-2-methylbenzene | |
CAS RN |
33426-60-7 | |
Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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